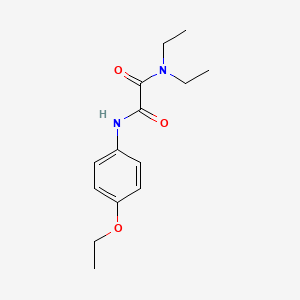![molecular formula C13H19N3O3 B5187439 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol](/img/structure/B5187439.png)
3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been used in a variety of studies to investigate its mechanism of action and potential applications. In
Mechanism of Action
The mechanism of action of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is complex and involves multiple targets. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to interact with a variety of ion channels, transporters, and receptors, including the CFTR chloride channel, the VRAC channel, the CaCC channel, and the GABA-A receptor. By interacting with these targets, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol can modulate their activity and affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol are diverse and depend on the specific target being modulated. Inhibition of CFTR by 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to reduce fluid secretion in the airways and intestines, while inhibition of VRAC by 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to reduce cell volume regulation and increase cell death. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has also been shown to inhibit the CaCC channel, which is involved in neurotransmitter release and smooth muscle contraction. Inhibition of the CaCC channel by 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to reduce neurotransmitter release and relax smooth muscle.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is its ability to selectively inhibit specific ion channels, transporters, and receptors. This specificity allows researchers to investigate the role of these targets in various physiological processes. However, one of the limitations of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is its potential for off-target effects. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to interact with a variety of targets, and its effects on these targets can be difficult to predict. Additionally, the potency of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol can vary depending on the target being modulated, which can complicate experimental design.
Future Directions
There are many potential future directions for research involving 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol. One area of interest is the development of more selective 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol analogs that can target specific ion channels, transporters, and receptors with greater specificity. Another area of interest is the use of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol in the treatment of various diseases. For example, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to inhibit CFTR, which is involved in cystic fibrosis. Further research is needed to investigate the potential of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol as a treatment for this and other diseases. Finally, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol may have applications in the development of new drugs. By understanding the mechanism of action of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol, researchers may be able to develop new drugs that target specific ion channels, transporters, and receptors.
Synthesis Methods
The synthesis of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol involves the reaction of 2-nitro-5-chloroaniline with pyrrolidine to form the intermediate 2-nitro-5-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 1-chloro-3-propanol to form 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol. The synthesis of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been widely used in scientific research as a tool to investigate a variety of biological processes. One of the most common applications of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is in the study of ion channels. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to inhibit a variety of ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC). By inhibiting these channels, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been used to investigate their role in various physiological processes, including fluid secretion, cell volume regulation, and neurotransmitter release.
properties
IUPAC Name |
3-(2-nitro-5-pyrrolidin-1-ylanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-9-3-6-14-12-10-11(15-7-1-2-8-15)4-5-13(12)16(18)19/h4-5,10,14,17H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKQCQGINTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5187379.png)


![N,N-dimethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5187392.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5187427.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5187431.png)

![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)